molecular formula C10H16O5 B1670112 Decarestrictine N CAS No. 147705-04-2

Decarestrictine N

Cat. No.: B1670112
CAS No.: 147705-04-2
M. Wt: 216.23 g/mol
InChI Key: HWMMWMJBUOCCFZ-AGNFKBHSSA-N
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Description

Decarestrictine N (CAS: 147705-04-2) is a 10-membered lactone belonging to the decarestrictine family, a group of fungal polyketides primarily isolated from Penicillium simplicissimum . Its molecular formula is C₁₀H₁₆O₅, distinguishing it from other family members by an additional oxygen atom . Structural elucidation reveals a bicyclic framework with stereochemical assignments at positions 4R, 5R, 6E, 8S, and 10R . Notably, its biosynthesis involves non-enzymatic steps, including protonation of an epoxide intermediate to form a stable allyl carbocation, followed by regioselective nucleophilic attack .

Q & A

Basic Research Questions

Q. What experimental approaches are most effective for isolating and characterizing Decarestrictine N from fungal sources?

  • Methodological Answer : Isolation typically employs OSMAC (One Strain Many Compounds) principles to alter fermentation conditions (e.g., pH, nutrient stress) and induce secondary metabolite production. Post-isolation, structural characterization relies on NMR (¹H, ¹³C) and HR-MS to resolve stereochemistry and confirm molecular formulas. For example, this compound was identified via ¹³C-labeled acetate feeding experiments to trace biosynthetic pathways .
  • Key Considerations : Ensure reproducibility by documenting fermentation parameters (temperature, agitation) and purification protocols (HPLC gradients, solvent systems). Cross-validate spectral data with published libraries to avoid misassignment .

Q. How do researchers validate the purity and stability of this compound in vitro?

  • Methodological Answer : Purity is assessed using HPLC-DAD/ELSD (≥95% purity threshold). Stability studies involve incubating the compound under varying pH, temperature, and light conditions, followed by LC-MS monitoring. For hygroscopic compounds like this compound, lyophilization and inert-atmosphere storage are critical to prevent degradation .
  • Data Interpretation : Use kinetic modeling (e.g., Arrhenius plots) to predict shelf life. Report deviations in purity thresholds that may skew bioactivity results .

Advanced Research Questions

Q. What mechanistic contradictions exist in the proposed biosynthetic pathway of this compound, and how can they be resolved experimentally?

  • Methodological Answer : Biosynthetic hypotheses for this compound involve non-enzymatic allyl carbocation rearrangements post-epoxidation. Contradictions arise from isotopic labeling (¹⁸O₂) data showing pH-dependent regioselectivity in water nucleophilic attacks. To resolve these, employ in situ NMR under controlled pH/O₂ conditions and compare with computational models (DFT calculations) to validate intermediate stability .
  • Data Synthesis : Contrast labeling patterns in this compound with its analogs (e.g., Decarestrictine D/O) to identify conserved vs. divergent steps. Reconcile discrepancies using time-resolved MS/MS profiling .

Q. How can researchers design assays to differentiate this compound’s bioactivity from structurally similar polyketides?

  • Methodological Answer : Use orthogonal bioassays:

  • Target-Specific : Enzyme inhibition (e.g., acetyltransferase assays) with IC₅₀ comparisons.
  • Phenotypic : Cytotoxicity screens (e.g., NIH/3T3 vs. cancer cell lines) with dose-response curves.
  • Omics Integration : Transcriptomic profiling (RNA-seq) to identify unique gene expression signatures induced by this compound vs. analogs .
    • Statistical Rigor : Apply ANOVA with post-hoc tests (Tukey HSD) to confirm significance (p<0.05). Report false-positive rates using decoy datasets .

Q. What experimental controls are critical when studying this compound’s epigenetic modulation effects?

  • Methodological Answer : Include:

  • Negative Controls : Solvent-only (DMSO) and inactive analogs (e.g., Decarestrictine C).
  • Positive Controls : Known HDAC inhibitors (e.g., trichostatin A).
  • Biological Replicates : ≥3 independent experiments to account for batch variability.
  • Epigenetic Validation : ChIP-qPCR for histone acetylation marks post-treatment .
    • Bias Mitigation : Blind data analysis and pre-register hypotheses to avoid HARKing (Hypothesizing After Results are Known) .

Q. Data Contradiction Analysis

Q. How should researchers address conflicting bioactivity data for this compound across different studies?

  • Methodological Answer : Conduct meta-analysis using PRISMA guidelines to assess heterogeneity sources:

  • Experimental Variables : Compare cell lines (e.g., primary vs. immortalized), assay endpoints (apoptosis vs. proliferation), and compound purity.
  • Statistical Re-evaluation : Apply random-effects models to quantify between-study variance. For in vivo discrepancies, evaluate species-specific pharmacokinetics (e.g., murine vs. zebrafish models) .
    • Reporting Standards : Adopt MIAME (Microarray) or ARRIVE (Animal Research) guidelines to enhance cross-study comparability .

Q. Experimental Design Optimization

Q. What strategies improve the reproducibility of this compound’s biosynthesis in heterologous hosts?

  • Methodological Answer : Optimize codon usage for fungal PKS genes in bacterial systems (e.g., E. coli), and co-express redox partners (e.g., cytochrome P450s). Monitor intermediate accumulation via LC-HRMS and adjust induction timing (e.g., IPTG concentration gradients) .
  • Troubleshooting : Use CRISPRi to silence competing pathways. Validate titers via qPCR for key biosynthetic genes .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Decarestrictine Family Members

The decarestrictines share a polyketide origin but differ in oxygenation patterns, stereochemistry, and substituents. Key comparisons include:

Compound Molecular Formula Chiral Centers Key Functional Groups Source Bioactivity
Decarestrictine N C₁₀H₁₆O₅ 4 (4R,5R,8S,10R) Epoxide, hydroxyl, lactone Penicillium simplicissimum Underexplored
Decarestrictine I C₁₀H₁₆O₄ 4 (3S,6S,7S,9R) Dihydrofuran, lactone Humicola fuscoatra Cytotoxicity
Decarestrictine D C₁₀H₁₆O₅ 5 (configurations pending) Epoxide, hydroxyl Penicillium spp. Cholesterol inhibition
Decarestrictine G C₁₀H₁₆O₅ 3 (5R,6R,9R) Lactone, hydroxyl Synthetic/Fungal Stereochemical model
Botryolide B C₁₀H₁₈O₅ 3 (undetermined) Lactone, methyl branch Chaetomium spp. Cytotoxicity

Key Observations:

  • Oxygenation : this compound and D share the same molecular formula (C₁₀H₁₆O₅) but differ in stereochemistry and substitution patterns. N’s additional hydroxyl group at C-8 distinguishes it from I (C₁₀H₁₆O₄) .
  • Stereochemistry : Decarestrictine I’s 3S,6S,7S,9R configuration contrasts with N’s 4R,5R,8S,10R arrangement, impacting ring strain and bioactivity .
  • Biosynthetic Divergence: Unlike most decarestrictines, N’s formation involves non-enzymatic steps, leading to unique stereochemical outcomes .

Preparation Methods

Stereoselective Alkylation and Carbohydrate-Based Synthesis

A cornerstone of decarestrictine synthesis involves leveraging carbohydrate precursors to establish stereochemical control. For example, the synthesis of (+)-decarestrictine L begins with tri-O-acetyl-d-glucal, a chiral starting material that ensures the correct configuration at critical stereocenters. The axial methyl group at C-2 is introduced via stereoselective alkylation with trimethylaluminum, achieving >90% diastereomeric excess. This method could be adapted for Decarestrictine N by modifying the alkylating agent to introduce substituents specific to its structure.

Chain extension at C-6 is accomplished through tosylate formation and subsequent displacement with cyanide anion, yielding a nitrile intermediate that is further hydrolyzed to a carboxylic acid. For this compound, similar strategies would require careful optimization of leaving groups and nucleophiles to accommodate potential structural variations, such as additional hydroxyl or methyl groups.

Ring-Closing Metathesis (RCM) for Macrocycle Formation

The ten-membered lactone core of decarestrictines is efficiently constructed via RCM. In the synthesis of decarestrictine I, a diene precursor undergoes cyclization using Grubbs’ second-generation catalyst (5 mol%) in dichloromethane at 40°C, achieving an 85% yield. Key parameters influencing the success of RCM include:

Parameter Condition Impact on Yield
Catalyst loading 5–10 mol% Optimizes turnover
Solvent Dichloromethane or toluene Enhances solubility
Temperature 40–60°C Balances rate and selectivity
Substrate conformation Ester pre-organization Reduces ring strain

For this compound, the diene substrate’s stereoelectronic properties must be tailored to favor the desired macrocycle. Computational modeling of transition states could aid in predicting optimal precursor geometries.

Enzymatic Resolution and Acylation Strategies

The patent EP0516015A1 highlights enzymatic methods for resolving racemic mixtures of decarestrictine derivatives. Lipases from Pseudomonas spp. or Candida antarctica selectively acylate hydroxyl groups in vinyl acetate or tert-butyl methyl ether, achieving enantiomeric excesses >95%. For instance:

  • Substrate : Racemic decarestrictine analog
  • Enzyme : Candida antarctica lipase B (CAL-B)
  • Conditions : 25°C, 24 h, vinyl acetate as acyl donor
  • Outcome : 98% ee for (R)-enantiomer

This approach is critical for this compound if it possesses multiple stereocenters. Immobilized enzymes (e.g., on silica gel) enhance reusability and simplify purification.

Oxidation and Hydrogenation for Functional Group Interconversion

Selective oxidation of secondary alcohols to ketones is achieved using pyridinium chlorochromate (PCC) in dichloromethane at 0°C. For this compound, this step may be necessary to introduce ketone functionalities observed in related structures. Conversely, hydrogenation over Pd/C (10 wt%) in methanol at ambient pressure reduces double bonds with >99% conversion.

Epoxidation and Subsequent Ring-Opening Reactions

Epoxidation of decarestrictine intermediates using m-chloroperbenzoic acid (mCPBA) in dichloromethane at -10°C generates epoxides, which are subsequently opened with nucleophiles (e.g., water, amines) to introduce hydroxyl or amino groups. This strategy could be employed to functionalize this compound’s macrocycle, though steric hindrance may necessitate elevated temperatures or Lewis acid catalysts.

Convergent Synthesis and Fragment Coupling

A convergent route to decarestrictine I involves coupling two stereodefined fragments via Mitsunobu reaction or Steglich esterification. For example:

  • Fragment A : C1–C5 subunit with protected hydroxyls
  • Fragment B : C6–C10 subunit bearing a carboxylic acid
  • Coupling agent : Dicyclohexylcarbodiimide (DCC) with DMAP
  • Yield : 78–82%

This modular approach allows for late-stage diversification, making it suitable for this compound’s potential structural variants.

Analytical and Purification Techniques

Final purification of decarestrictines typically involves column chromatography (silica gel, ethyl acetate/hexane gradients) or preparative HPLC with C18 columns. Characterization by $$ ^1H $$-NMR, $$ ^{13}C $$-NMR, and high-resolution mass spectrometry (HRMS) confirms structural integrity. For this compound, advanced techniques such as NOESY NMR would be essential to verify stereochemistry.

Properties

CAS No.

147705-04-2

Molecular Formula

C10H16O5

Molecular Weight

216.23 g/mol

IUPAC Name

(2R,4S,5Z,7R,8R)-4,7,8-trihydroxy-2-methyl-2,3,4,7,8,9-hexahydrooxecin-10-one

InChI

InChI=1S/C10H16O5/c1-6-4-7(11)2-3-8(12)9(13)5-10(14)15-6/h2-3,6-9,11-13H,4-5H2,1H3/b3-2-/t6-,7-,8-,9-/m1/s1

InChI Key

HWMMWMJBUOCCFZ-AGNFKBHSSA-N

SMILES

CC1CC(C=CC(C(CC(=O)O1)O)O)O

Isomeric SMILES

C[C@@H]1C[C@@H](/C=C\[C@H]([C@@H](CC(=O)O1)O)O)O

Canonical SMILES

CC1CC(C=CC(C(CC(=O)O1)O)O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Decarestrictine N;  Decarestrictin N;  AC1O5ZG0.

Origin of Product

United States

Retrosynthesis Analysis

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Feasible Synthetic Routes

Decarestrictine N
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